2-Methoxy-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Methoxy-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClNO5S and its molecular weight is 251.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methoxy-5-nitrobenzenesulfonyl chloride plays a significant role in the synthesis of heterocyclic compounds. It is used as a precursor for various heterocyclic structures, contributing to the diversity of chemical compounds synthesized for different applications. For instance, it has been utilized in the synthesis of compounds like 3-Amino-4-hydroxybenzenesulfonamide, a precursor for “Acid Alizarin Violet N” derivatives, indicating its utility in dye chemistry (Katritzky et al., 1993). Moreover, its reactions with different substrates, such as indazole derivatives, highlight its versatility in producing a range of chemical structures (Kouakou et al., 2015).
Organic Synthesis and Chemical Transformations
The compound is also significant in broader organic synthesis and chemical transformations. It serves as a key intermediate in various chemical reactions, aiding in the development of complex organic molecules. For example, its role in the preparation of secondary amines from primary amines showcases its utility in organic synthesis (Kurosawa et al., 2003). Additionally, its involvement in oxidation reactions to produce ketones highlights its functionality in oxidative chemical processes (Kim et al., 1989).
Analytical Chemistry Applications
In analytical chemistry, this compound is used for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). This application is vital for detecting and quantifying trace biological compounds, demonstrating its importance in analytical methodologies (Higashi et al., 2006).
Green Synthesis
Efforts have been made to synthesize derivatives of this compound using greener methods, reducing environmental impact. This approach aligns with the current trend of sustainable and eco-friendly chemical processes (Chen Zhong-xiu, 2009).
Properties
IUPAC Name |
2-methoxy-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUHBJSDMHACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496808 | |
Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81118-92-5 | |
Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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